2,5-dichloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O3S/c15-10-6-9(12(16)23-10)13(20)17-14-19-18-11(22-14)7-21-8-4-2-1-3-5-8/h1-6H,7H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIACUOCBMQVIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods include the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Additionally, nitration protocols can be used to efficiently dinitrate 2,5-dihalothiophenes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts, such as organoboron reagents in Suzuki–Miyaura coupling, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
2,5-dichloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2,5-Dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-thiophenecarboxamide (CHEBI:116537)
This compound shares the dichlorothiophene-carboxamide core with the target molecule but differs in the oxadiazole substituent (4-fluorophenyl vs. phenoxymethyl). Both compounds are classified under thiophene derivatives in ChEBI, emphasizing their relevance in drug discovery .
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w Series)
These compounds (e.g., 8q) feature an oxadiazole ring connected to an indole moiety via a sulfanyl-acetamide linker. Unlike the target compound, they lack chlorine substituents on the thiophene but exhibit notable α-glucosidase inhibition (8q: IC50 = 49.71 ± 0.19 µM vs. acarbose: 38.25 ± 0.12 µM) . The phenoxymethyl group in the target molecule may offer steric or electronic advantages over the indole-sulfanyl group in modulating enzyme interactions.
Enzyme Inhibition Profiles
The table below summarizes key data from structurally related compounds:
| Compound | Target Enzyme | IC50 (µM) | Key Structural Features |
|---|---|---|---|
| 8q (Indole-oxadiazole derivative) | α-Glucosidase | 49.71 ± 0.19 | Indole-sulfanyl-acetamide linker |
| 8g (Indole-oxadiazole derivative) | BChE | 31.62 ± 0.16 | Indole-sulfanyl-acetamide linker |
| 8b (Indole-oxadiazole derivative) | LOX | 99.30 ± 2.89 | Indole-sulfanyl-acetamide linker |
| CHEBI:116537 (Fluorophenyl-oxadiazole) | Not reported | Not reported | 4-Fluorophenyl substituent on oxadiazole |
| Target Compound | Not reported | Not reported | Phenoxymethyl substituent on oxadiazole |
Key Observations :
- The indole-oxadiazole derivatives (8a-w) demonstrate variable enzyme inhibition, with 8q showing near-standard potency against α-glucosidase .
- The absence of chlorine substituents in the 8a-w series suggests that halogenation in the target compound may enhance lipophilicity but could also sterically hinder enzyme binding.
Antibacterial Activity
The phenoxymethyl group’s ether linkage may further enhance bioavailability compared to sulfanyl or fluorophenyl substituents.
Biological Activity
2,5-Dichloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a thiophene ring, dichlorinated aromatic systems, and an oxadiazole moiety. Its molecular formula is , with a molecular weight of approximately 408.25 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit notable antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. For instance, one study reported that oxadiazole derivatives displayed minimum inhibitory concentrations (MIC) ranging from 4 to 32 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard treatments like chloramphenicol .
Anticancer Properties
The anticancer potential of this compound has also been investigated. Research indicates that certain oxadiazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, the compound was found to inhibit cell proliferation in various cancer cell lines by interfering with the cell cycle and promoting programmed cell death .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, there is emerging evidence suggesting that compounds containing the oxadiazole structure may possess anti-inflammatory properties. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or cancer cell growth.
- Receptor Modulation : It may interact with specific receptors on cell membranes, altering cellular responses.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells .
Case Studies
Q & A
Q. What are the recommended synthetic routes for preparing 2,5-dichloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide?
- Methodological Answer : The compound can be synthesized via cyclization reactions using acetonitrile under reflux (1–3 minutes) for intermediate formation, followed by treatment with DMF, iodine, and triethylamine to promote cyclization and sulfur elimination. Structural validation should employ H and C NMR spectroscopy to confirm the oxadiazole and thiophene moieties .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodological Answer : Use multinuclear NMR (H, C) to identify key functional groups (e.g., dichlorothiophene, oxadiazole). For example, the phenoxymethyl group will show distinct aromatic proton signals, while the oxadiazole ring exhibits characteristic carbon shifts. Mass spectrometry (HRMS) can further validate molecular weight .
Q. What solvents and reaction conditions optimize yield during synthesis?
- Methodological Answer : Acetonitrile is optimal for initial condensation due to its polar aprotic nature and high boiling point (82°C), facilitating rapid reflux. Cyclization in DMF with iodine as an oxidizing agent enhances ring closure efficiency. Triethylamine acts as a base to neutralize acidic byproducts .
Q. Which analytical techniques are critical for purity assessment?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity analysis. Pair with thermogravimetric analysis (TGA) to detect solvent residues or decomposition products. Threshold purity for biological assays should exceed 95% .
Q. How does the oxadiazole moiety influence the compound's physicochemical properties?
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?
- Methodological Answer : Systematically modify substituents on the phenoxymethyl group (e.g., electron-withdrawing vs. donating groups) and assess effects on antimicrobial or antitumor activity. Use in vitro assays (e.g., MIC for antimicrobials, IC in cancer cell lines) paired with molecular docking to map interactions with target enzymes .
Q. What computational strategies predict receptor binding affinity for this compound?
- Methodological Answer : Employ hybrid QSAR/molecular dynamics (MD) models. For example, dock the compound into homology models of bacterial enoyl-ACP reductase (FabI) or human kinases. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Conduct meta-analyses to identify methodological variability (e.g., assay conditions, cell lines). For instance, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays. Replicate studies under standardized protocols and use Bland-Altman plots for bias assessment .
Q. What strategies stabilize the compound under physiological conditions?
- Methodological Answer : Evaluate pH-dependent stability via accelerated degradation studies (e.g., 40°C/75% RH for 6 months). Formulate with cyclodextrins or lipid nanoparticles to protect the oxadiazole ring from hydrolysis. Monitor degradation products via LC-MS .
Q. How can in silico toxicology models predict off-target effects?
- Methodological Answer :
Use platforms like ProTox-II or Derek Nexus to assess hepatotoxicity and mutagenicity risks. Focus on structural alerts (e.g., thiophene’s potential for reactive metabolite formation). Validate with Ames tests or mitochondrial toxicity assays in HepG2 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
